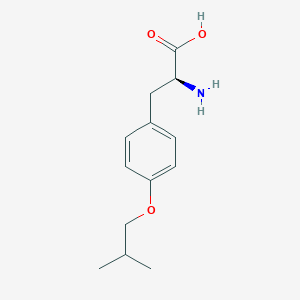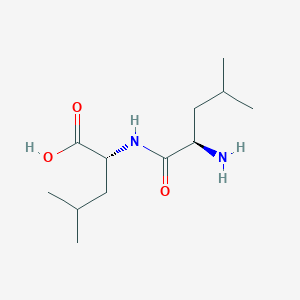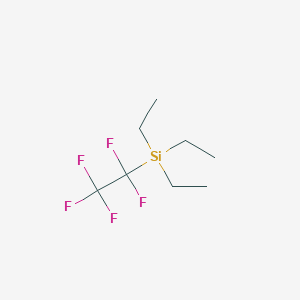
Pentafluoroethyltriethylsilane
Overview
Description
Pentafluoroethyltriethylsilane is a fluorinated organosilicon compound with the molecular formula C8H15F5Si and a molecular weight of 234.28 g/mol. This compound is known for its unique physical and chemical properties, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluoroethyltriethylsilane can be synthesized through several methods. One common approach involves the reaction of pentafluoroethyl iodide with triethylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a palladium catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Pentafluoroethyltriethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the pentafluoroethyl group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different silane derivatives.
Coupling Reactions: It is used in palladium-catalyzed coupling reactions, such as the Buchwald coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, fluoride initiators, and various nucleophiles. The reactions typically occur under mild to moderate conditions, with careful control of temperature and pressure to achieve the desired products .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include fluoroalkylated compounds, silyl ethers, and other organosilicon derivatives .
Scientific Research Applications
Pentafluoroethyltriethylsilane has a wide range of applications in scientific research, including:
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is employed in the development of new pharmaceuticals, particularly in the synthesis of fluorinated drug candidates.
Industry: this compound is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pentafluoroethyltriethylsilane include:
Triethylsilane: A commonly used reducing agent in organic synthesis.
Pentafluoroethyltrimethylsilane: Another fluorinated organosilicon compound with similar properties.
Triethylvinylsilane: Used in various coupling reactions and as a reagent in organic synthesis.
Uniqueness
This compound is unique due to its combination of a pentafluoroethyl group and a triethylsilane moiety. This combination imparts distinct physical and chemical properties, such as increased hydrolytic stability and reduced volatility compared to other silanes . These properties make it particularly valuable in applications requiring robust and stable reagents.
Properties
IUPAC Name |
triethyl(1,1,2,2,2-pentafluoroethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F5Si/c1-4-14(5-2,6-3)8(12,13)7(9,10)11/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRZISDGRVMDJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


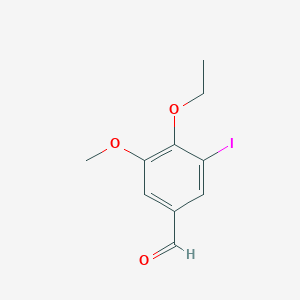

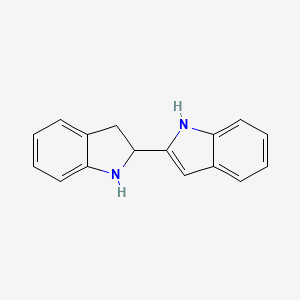
![Methyl 2-[(2,5-dimethylbenzyl)sulfanyl]benzenecarboxylate](/img/structure/B3133292.png)

![ethyl 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B3133298.png)

![(2R,2'R,5S,5'R,6'S,8a'S)-5-(2-hydroxyethyl)-5,5'-bis(hydroxymethyl)-2',5',8a'-trimethyldecahydro-2'H,3H-spiro[furan-2,1'-naphthalen]-6'-ol](/img/structure/B3133308.png)

